molecular formula C16H16N8O6S B2357416 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1421495-14-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2357416
CAS No.: 1421495-14-8
M. Wt: 448.41
InChI Key: FAXJMOJXSHCXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H16N8O6S and its molecular weight is 448.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O2S.C2H2O4/c1-8-19-20-14(25-8)17-11(23)7-22-5-9(6-22)13-18-12(21-24-13)10-4-15-2-3-16-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,17,20,23);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXJMOJXSHCXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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